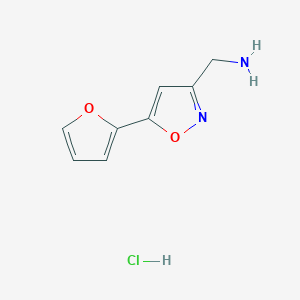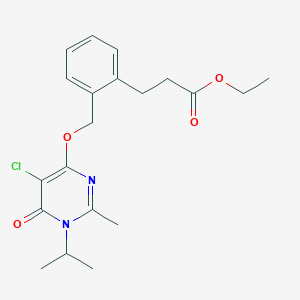
2-(Difluoromethoxy)-3-methoxyaniline hydrochloride
Overview
Description
2-(Difluoromethoxy)-3-methoxyaniline hydrochloride, also known as DFMMA, is an organic compound that is widely used in pharmaceutical and biochemical research. It is a white crystalline solid that is soluble in water and has a melting point of 81-83 °C. DFMMA is used in various experiments to study its biochemical and physiological effects, as well as its mechanism of action. It has also been studied for its potential use in drug synthesis and drug design.
Scientific Research Applications
Polymerization and Conductivity
Research on 3-methoxyaniline, a chemical structurally related to 2-(Difluoromethoxy)-3-methoxyaniline hydrochloride, reveals its potential applications in the field of polymerization. The oxidative polymerization of 3-methoxyaniline using sodium dichromate as an oxidant in the presence of hydrochloric acid has been explored. This process impacts the polymerization rate, the specific viscosity of the obtained polymer, and its conductivity. Key findings include the observation that the reaction rates and specific viscosity values are influenced by the concentrations of hydrochloric acid, sodium dichromate, and the monomer itself. The highest conductivity values for the obtained polymers were noted under specific conditions, highlighting the material's potential in electrical applications (Sayyah, El-Salam & Bahgat, 2002).
Luminescence Properties
Another related compound, N-(3,5-dihalogenosalicylidene)-2-methoxyaniline, has been investigated for its structural and luminescence properties in solid state. This research indicates potential applications in the development of fluorescent materials. The study found that different halogen substitutions on the compound influence its luminescence intensity and properties, offering insights into tailoring the material's optical characteristics for various applications (Tsuchimoto et al., 2016).
Solid State Synthesis and Chemical Reactions
The interaction of 2-methoxyaniline with other chemicals under specific conditions has been studied, indicating its reactivity and potential for synthesis of various compounds. For instance, treatment of 2-methoxyaniline with cone.H2SO4 results in the formation of ring-substituted aminobenzenesulphonic acids in solid state, a reaction that is influenced by thermal and microwave irradiations. This points to its use in chemical synthesis processes and the production of industrially relevant compounds (Kapoor, Kapoor & Singh, 2010).
Electropolymerization and Material Properties
Electropolymerization of related compounds like 2-methoxyaniline has been thoroughly researched, indicating its utility in creating polymers with specific electrical properties. Studies on the electropolymerization of 2-methoxyaniline have revealed insights into the polymerization kinetics, the mechanism of the reaction, and the characterization of the resulting polymer. This knowledge is crucial for applications in materials science, particularly for the development of coatings and films with specific protective and conductive properties (Viva et al., 2002).
Environmental Concerns and Remediation
Some studies have focused on the environmental impact of methoxyaniline derivatives and their remediation. For instance, the formation, persistence, and identification of DNA adducts formed by the carcinogenic environmental pollutant o-anisidine, a derivative of methoxyaniline, have been investigated, underlining the compound's potential toxicity and the need for careful handling and remediation strategies (Naiman et al., 2012).
Properties
IUPAC Name |
2-(difluoromethoxy)-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2.ClH/c1-12-6-4-2-3-5(11)7(6)13-8(9)10;/h2-4,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINIOFRNSYBCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431969-97-9 | |
| Record name | Benzenamine, 2-(difluoromethoxy)-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431969-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(4-Chlorophenyl)oxetan-3-YL]methanamine](/img/structure/B3031019.png)








